ethyl 4-({[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate
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Overview
Description
ETHYL 4-[1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-AMIDO]PIPERIDINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
The synthesis of ETHYL 4-[1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-AMIDO]PIPERIDINE-1-CARBOXYLATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Piperidine Moiety: The triazole ring is then reacted with a piperidine derivative under suitable conditions.
Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
ETHYL 4-[1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-AMIDO]PIPERIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the piperidine moiety, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
ETHYL 4-[1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-AMIDO]PIPERIDINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a neuroprotective and anti-neuroinflammatory agent. The compound has shown promise in reducing inflammation and protecting neuronal cells in various models.
Biological Research: It is used in studies involving cell viability assays, molecular docking, and protein interaction studies to understand its effects on cellular pathways.
Mechanism of Action
The mechanism of action of ETHYL 4-[1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-AMIDO]PIPERIDINE-1-CARBOXYLATE involves several molecular targets and pathways:
Inhibition of ER Stress: The compound reduces the expression of endoplasmic reticulum chaperones, which are involved in protein folding and stress responses.
Apoptosis Inhibition: It decreases the levels of apoptosis markers such as cleaved caspase-3, thereby protecting cells from programmed cell death.
NF-kB Pathway: The compound inhibits the NF-kB inflammatory pathway, which is crucial in regulating immune responses and inflammation.
Comparison with Similar Compounds
ETHYL 4-[1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-AMIDO]PIPERIDINE-1-CARBOXYLATE can be compared with other triazole derivatives such as:
- ETHYL 2-(4-((1-(4-FLUOROPHENYL)-1H-1,2,3-TRIAZOL-4-YL)METHYL)PIPERAZIN-1-YL)-4-(4-METHOXYPHENYL)-6-METHYLPYRIMIDINE-5-CARBOXYLATE
- ETHYL 6-METHYL-2-OXO-4-{4-[(1-PHENYL-1H-1,2,3-TRIAZOL-4-YL)METHOXY]PHENYL}-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of ETHYL 4-[1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-AMIDO]PIPERIDINE-1-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct pharmacological properties.
Properties
Molecular Formula |
C18H23N5O4 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 4-[[1-(4-methoxyphenyl)triazole-4-carbonyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H23N5O4/c1-3-27-18(25)22-10-8-13(9-11-22)19-17(24)16-12-23(21-20-16)14-4-6-15(26-2)7-5-14/h4-7,12-13H,3,8-11H2,1-2H3,(H,19,24) |
InChI Key |
LQIMRXIZFYDVCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CN(N=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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